Cas no 78408-80-7 (dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate)

Dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate is a specialized organic compound featuring a conjugated diene system with a benzylamino-substituted methylidene group. Its unique structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of heterocyclic compounds and functionalized dienes. The presence of both ester and imine functionalities enhances its reactivity, enabling selective transformations such as cycloadditions or nucleophilic additions. This compound is useful in pharmaceutical and materials research due to its potential as a building block for bioactive molecules or conjugated polymers. Careful handling is recommended due to its sensitivity to moisture and heat. Storage under inert conditions ensures stability.
dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate structure
78408-80-7 structure
Product Name:dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate
CAS No:78408-80-7
MF:C15H17NO4
MW:275.299784421921
CID:2859400
Update Time:2025-08-03

dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate Chemical and Physical Properties

Names and Identifiers

    • 1,5-dimethyl (2E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate
    • dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate
    • dimethyl (E)-4-[(Z)-(benzylamino)methylidene]-2-pentenedioate
    • dimethyl (2E,4Z)-4-[(benzylamino)methylene]-2-pentenedioate
    • (2E)-4-[(Z)-Benzylaminomethylene]-2-pentenedioic acid dimethyl ester
    • Inchi: 1S/C15H17NO4/c1-19-14(17)9-8-13(15(18)20-2)11-16-10-12-6-4-3-5-7-12/h3-9,11,16H,10H2,1-2H3/b9-8+,13-11-
    • InChI Key: PUOVZTRCBCFNMI-PBEXPTJQSA-N
    • SMILES: O(C)C(/C(/C=C/C(=O)OC)=C\NCC1C=CC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 8
  • Complexity: 381
  • XLogP3: 2.7
  • Topological Polar Surface Area: 64.599

dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AI75018-1mg
1,5-dimethyl (2E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate
78408-80-7 >90%
1mg
$201.00 2024-04-19
A2B Chem LLC
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1,5-dimethyl (2E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate
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A2B Chem LLC
AI75018-10mg
1,5-dimethyl (2E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate
78408-80-7 >90%
10mg
$240.00 2024-04-19
A2B Chem LLC
AI75018-500mg
1,5-dimethyl (2E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate
78408-80-7 >90%
500mg
$720.00 2024-04-19
A2B Chem LLC
AI75018-1g
1,5-dimethyl (2E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate
78408-80-7 >90%
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Additional information on dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate

Dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate: A Comprehensive Overview

The compound Dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate is a unique organic molecule that has garnered significant attention in the field of biomedical research. This compound, also referred to by its CAS registry number 78408-80-7, belongs to a class of compounds known for their potential applications in drug discovery and biochemical studies.

Firstly, the structure of this compound is intriguing due to its E,Z-diene system and the presence of a benzylamino group. The pent-2-enedioate backbone suggests that it may exhibit interesting reactivity in various chemical environments. Moreover, the dimethyl ester functional groups indicate potential esterase activity in biological systems, which could be harnessed for targeted drug delivery.

Recent studies have highlighted the importance of compounds with conjugated diene systems in photodynamic therapy and anticancer agents. The benzylamino group in this molecule may act as a photosensitizer, making it a potential candidate for light-activated drug delivery systems. This dual functionality—combining the diene system with the benzylamino moiety—positions this compound at the forefront of biomedical innovation.

Furthermore, the E,Z-diene configuration in Dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate suggests that it could participate in electrophilic addition reactions, which are often exploited in the synthesis of complex molecules. This property makes it a valuable intermediate in organic chemistry and natural product synthesis.

Recent advancements in crystallography have enabled researchers to study the stereochemistry of this compound in detail. The (E,4Z) configuration has been shown to influence its photoreactivity and intermolecular interactions, providing valuable insights into its potential applications in biophysics and materials science.

In the realm of biochemistry, this compound's interaction with enzymes and receptors has been a topic of extensive research. Its ester groups may serve as substrates for carboxyl esterase enzymes, which are involved in various metabolic pathways. Understanding these interactions could pave the way for novel approaches to enzyme inhibition and therapeutic intervention.

Moreover, the benzylamino group in this molecule has been implicated in nitrogen mustard chemistry, a field with significant implications in oncology. This suggests that Dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate could be repurposed for the development of anticancer agents or chemotherapeutic drugs.

Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on optimizing the synthesis of this compound. Improved yield and purity protocols have been established, making it more accessible for large-scale production and preclinical testing.

In conclusion, Dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate is a multifaceted compound with vast potential in biomedical research. Its unique structural features, combined with its promising reactivity and biological activity, make it a valuable asset for researchers in pharmaceutical development, chemical biology, and therapeutic innovation.

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